N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[4-[benzyl(methyl)amino]but-2-ynyl]-4-propylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-3-9-16-17(24-21-20-16)18(23)19-12-7-8-13-22(2)14-15-10-5-4-6-11-15/h4-6,10-11H,3,9,12-14H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEFBXFKECZQAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC#CCN(C)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Alkyne Addition: The alkyne moiety is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions.
Benzylation: The benzyl group is added through a nucleophilic substitution reaction, where a benzyl halide reacts with an amine group.
Final Assembly: The final compound is assembled through a series of condensation reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenated compounds and strong nucleophiles or electrophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that thiadiazole derivatives can inhibit cancer cell proliferation through various mechanisms, such as:
-
Inhibition of Cell Cycle Progression : Compounds like N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide have demonstrated the ability to disrupt the cell cycle in cancer cells, leading to apoptosis.
Cell Line IC50 (µM) Mechanism of Action A549 15.9 Induction of apoptosis MDA-MB-231 18.7 Cell cycle arrest HT29 20.3 Inhibition of proliferation
Antimicrobial Properties
The compound has shown promising results against both Gram-positive and Gram-negative bacteria:
-
Antibacterial Activity : Studies have reported minimum inhibitory concentrations (MICs) indicating effective antibacterial properties.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory potential:
- Inhibition of Pro-inflammatory Cytokines : The compound significantly reduces levels of TNF-alpha and IL-6 in various models.
Interaction with Biological Targets
Thiadiazoles often interact with key enzymes and receptors involved in disease pathways:
- Histone Deacetylase Inhibition : This interaction can lead to altered gene expression profiles in cancer cells.
Modulation of Signaling Pathways
The compound may influence several signaling cascades critical for cell survival and proliferation:
- PI3K/Akt Pathway : Inhibition of this pathway has been associated with reduced cancer cell survival.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of thiadiazole derivatives similar to N-(4-(benzyl(methyl)amino)but-2-y)-4-propyl-1,2,3-thiadiazole-5-carboxamide:
Case Study 1: Anticancer Activity Evaluation
A study focused on the anticancer properties of thiadiazole derivatives showed that modifications at the benzyl position enhanced cytotoxicity against breast cancer cell lines. The compound was found to induce apoptosis via caspase activation.
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial efficacy of various thiadiazole derivatives against resistant bacterial strains, demonstrating that N-(4-(benzyl(methyl)amino)but-2-y)-4-propyl-1,2,3-thiadiazole-5-carboxamide exhibited significant antibacterial activity comparable to standard antibiotics.
Mechanism of Action
The mechanism of action of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cinnamamide
- N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cyclopropanesulfonamide
- N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)acetamide
Uniqueness
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Biological Activity
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention in recent years for its potential biological activities, particularly in the field of cancer therapeutics. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of Thiadiazole Derivatives
Thiadiazole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of thiadiazole moieties in drug design has been shown to enhance the efficacy and selectivity of compounds against various biological targets. Specifically, the compound this compound is positioned within this promising class of compounds.
The biological activity of this compound can be attributed to its ability to interact with key molecular targets involved in cancer progression. Recent studies indicate that thiadiazole derivatives can inhibit critical pathways such as:
- c-Met Inhibition : The compound has shown potential as a c-Met inhibitor, which is significant in cancer biology due to its role in cell proliferation and metastasis. In vitro assays demonstrated that related thiadiazole compounds exhibit IC50 values ranging from 41.53 nM to 56.64 nM against c-Met .
- Apoptosis Induction : Research indicates that these compounds can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting DNA fragmentation .
- Hydrogen Bonding Interactions : The presence of specific functional groups allows for hydrogen bonding with critical amino acids in target proteins, enhancing binding affinity and specificity .
Research Findings
Several studies have evaluated the biological activity of thiadiazole derivatives similar to this compound:
Table 1: Summary of Biological Activities
| Compound Name | Target | Biological Activity | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| Compound 51am | c-Met | Antitumor | 41.53 - 56.64 | |
| Compound X | Abl | Anticancer | 7.4 | |
| Compound Y | Various | Antimicrobial | <0.1 |
Case Studies
- Antitumor Activity : A study demonstrated that a related thiadiazole derivative exhibited significant antitumor effects against various human cancer cell lines (e.g., MKN-45 gastric cancer cells). The compound not only inhibited cell growth but also induced apoptosis through intrinsic pathways .
- Structure–Activity Relationship (SAR) : A comprehensive SAR analysis indicated that modifications to the thiadiazole ring and side chains significantly influence the biological activity and selectivity of these compounds against different cancer types .
- Pharmacokinetics : Preliminary pharmacokinetic studies in animal models suggest favorable absorption and distribution profiles for thiadiazole derivatives, making them suitable candidates for further development as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide?
- Methodology : The synthesis typically involves cyclization of thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours), followed by amidation using coupling reagents like EDCI/HOBt. Intermediate steps may include alkyne functionalization via Sonogashira coupling or nucleophilic substitution to introduce the benzyl(methyl)amino group .
- Key Considerations : Monitor reaction pH (8–9) during precipitation to avoid byproducts. Recrystallization in DMSO/water (2:1) improves purity .
Q. How is structural characterization of this compound performed?
- Analytical Techniques :
- ¹H/¹³C NMR : Assign peaks for the thiadiazole ring (δ 7.5–8.5 ppm for aromatic protons) and alkyne protons (δ 2.5–3.5 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 415.18) .
- IR : Identify carboxamide C=O stretches (~1650–1700 cm⁻¹) and thiadiazole C-S-C bands (~650–750 cm⁻¹) .
Q. What preliminary biological assays are relevant for evaluating its activity?
- Screening Protocols :
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
- Cytotoxicity : MTT assay on HEK-293 or HeLa cells (IC₅₀ < 10 μM suggests therapeutic potential) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound?
- Design Strategies :
- Substitution at Position 4 : Propyl vs. methyl groups impact lipophilicity and membrane permeability (logP ~3.2 vs. 2.7) .
- Alkyne Chain Modifications : Shorter chains (but-2-yn vs. pent-2-yn) reduce steric hindrance, enhancing receptor binding .
- Data Analysis : Use QSAR models (e.g., CoMFA) to correlate electronic properties (HOMO/LUMO) with activity .
Q. What experimental approaches resolve contradictions in biological data (e.g., inconsistent IC₅₀ values)?
- Troubleshooting :
- Solubility Issues : Use DMSO/water co-solvents (≤0.1% DMSO) to avoid aggregation .
- Assay Variability : Normalize data against positive controls (e.g., doxorubicin for cytotoxicity) and repeat assays ≥3 times .
Q. How can computational methods predict metabolic stability of this compound?
- In Silico Tools :
- CYP450 Metabolism : SwissADME predicts susceptibility to CYP3A4-mediated oxidation at the benzyl group .
- Half-Life Estimation : Use ADMETlab 2.0 to optimize logD (ideal range: 2–3) for improved pharmacokinetics .
Key Challenges & Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
